N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound that features an indole moiety linked to a pyridazinone structure through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide typically involves the coupling of tryptamine derivatives with pyridazinone derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridazinone ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4)
Substitution: NaH in DMF, alkyl halides like methyl iodide (CH3I)
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives
Reduction: Formation of reduced pyridazinone derivatives
Substitution: Formation of N-alkylated acetamide derivatives
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyridazinone structure can inhibit certain enzymes involved in inflammatory pathways . The compound may exert its effects through the modulation of these targets, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is unique due to the presence of both an indole and a pyridazinone moiety. This combination allows for a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c25-19(21-10-9-14-12-22-16-5-2-1-4-15(14)16)13-24-20(26)8-7-17(23-24)18-6-3-11-27-18/h1-8,11-12,22H,9-10,13H2,(H,21,25) |
InChI Key |
XRHSANOFUBALIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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